Cas no 1806192-76-6 (Methyl 3-iodo-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxylate)

Methyl 3-iodo-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxylate is a versatile pyridine derivative with significant utility in organic synthesis and pharmaceutical research. Its structure features a trifluoromethoxy group, nitro substituent, and iodine atom, offering multiple reactive sites for functionalization. The electron-withdrawing properties of the nitro and trifluoromethoxy groups enhance its reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The methyl ester moiety provides additional flexibility for further derivatization. This compound is particularly valuable in the development of agrochemicals, pharmaceuticals, and advanced materials due to its robust synthetic adaptability and potential as a building block for complex heterocyclic systems. Its stability and well-defined reactivity make it a reliable intermediate for specialized applications.
Methyl 3-iodo-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxylate structure
1806192-76-6 structure
Product Name:Methyl 3-iodo-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxylate
CAS No:1806192-76-6
MF:C8H4F3IN2O5
MW:392.027444839478
CID:4835467
Update Time:2025-10-29

Methyl 3-iodo-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-iodo-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxylate
    • Inchi: 1S/C8H4F3IN2O5/c1-18-7(15)4-3(14(16)17)2-13-6(5(4)12)19-8(9,10)11/h2H,1H3
    • InChI Key: ZCWLHECUWJCYHC-UHFFFAOYSA-N
    • SMILES: IC1C(=NC=C(C=1C(=O)OC)[N+](=O)[O-])OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 361
  • XLogP3: 2.7
  • Topological Polar Surface Area: 94.2

Methyl 3-iodo-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029091547-1g
Methyl 3-iodo-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxylate
1806192-76-6 97%
1g
$1,475.10 2022-03-31

Additional information on Methyl 3-iodo-5-nitro-2-(trifluoromethoxy)pyridine-4-carboxylate

Methyl 3-Iodo-5-Nitro-2-(Trifluoromethoxy)Pyridine-4-Carboxylate (CAS No. 1806192-76-6)

Methyl 3-Iodo-5-Nitro-2-(Trifluoromethoxy)Pyridine-4-Carboxylate, with the CAS registry number 1806192-76-6, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with an iodo group at position 3, a nitro group at position 5, a trifluoromethoxy group at position 2, and a methyl ester group at position 4. The combination of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable building block in various synthetic pathways.

The synthesis of Methyl 3-Iodo-5-Nitro-2-(Trifluoromethoxy)Pyridine-4-Carboxylate typically involves multi-step reactions, often starting from pyridine derivatives. Recent advancements in cross-coupling reactions, particularly the use of palladium catalysts, have enabled more efficient and selective syntheses of such compounds. For instance, researchers have employed the Suzuki-Miyaura coupling reaction to introduce the trifluoromethoxy group onto the pyridine ring with high precision. This approach not only enhances the yield but also improves the overall purity of the final product.

In terms of applications, Methyl 3-Iodo-5-Nitro-2-(Trifluoromethoxy)Pyridine-4-Carboxylate has shown promise in several areas. In drug discovery, this compound serves as a potential lead molecule due to its ability to modulate specific biological targets. For example, studies have demonstrated its activity against certain enzymes involved in neurodegenerative diseases. Additionally, its electronic properties make it a candidate for use in organic electronics, particularly in the development of advanced materials for light-emitting diodes (LEDs) and photovoltaic cells.

The structural features of this compound also make it an excellent substrate for further functionalization. The presence of an iodo group allows for various substitution reactions, enabling chemists to explore diverse chemical transformations. Recent research has focused on leveraging these properties to create bioactive molecules with enhanced pharmacokinetic profiles. For instance, scientists have successfully incorporated this compound into macrocyclic structures, which exhibit improved solubility and bioavailability.

From a safety standpoint, Methyl 3-Iodo-5-Nitro-2-(Trifluoromethoxy)Pyridine-4-Carboxylate must be handled with care due to its potential reactivity under certain conditions. Proper storage in inert containers and controlled environments is essential to prevent degradation or unintended reactions. Furthermore, adherence to standard laboratory safety protocols is recommended when working with this compound to ensure minimal risk to personnel and equipment.

In conclusion, Methyl 3-Iodo-5-Nitro-2-(Trifluoromethoxy)Pyridine-4-Carboxylate (CAS No. 1806192-76-) stands as a testament to the ingenuity of modern organic synthesis. Its versatile structure and unique properties continue to drive innovation across multiple disciplines, solidifying its role as an important compound in contemporary chemical research.

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